5-Fluoro-2-(4-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidine
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Overview
Description
5-Fluoro-2-(4-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidine is a complex heterocyclic compound that features a pyrazolo[1,5-a]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-(4-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidine typically involves multiple steps, starting from readily available precursors. One common approach involves the cyclization of appropriate pyrazole and pyrimidine derivatives under controlled conditions. The reaction conditions often include the use of strong bases or acids, high temperatures, and specific solvents to facilitate the formation of the desired heterocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-(4-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, organometallic reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halogens, alkyl, or aryl groups .
Scientific Research Applications
5-Fluoro-2-(4-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidine has several scientific research applications, including:
Biology: Investigated for its potential as a fluorescent probe for imaging and sensing applications.
Industry: Utilized in the development of advanced materials with unique optical and electronic properties.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-(4-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidine involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit key enzymes or receptors involved in disease processes, thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidine derivatives: These compounds share the core structure and exhibit similar properties and applications.
Fluorinated heterocycles: Compounds with fluorine atoms in their structure, which often enhance their chemical stability and biological activity.
Uniqueness
5-Fluoro-2-(4-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidine is unique due to its specific substitution pattern and the presence of both fluorine and pyrazolo[1,5-a]pyrimidine moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
7-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-5-methylpyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN7/c1-11-8-14(23-13(20-11)2-3-19-23)21-4-6-22(7-5-21)15-17-9-12(16)10-18-15/h2-3,8-10H,4-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXGANZAMJPMDQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=NN2C(=C1)N3CCN(CC3)C4=NC=C(C=N4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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